molecular formula C6H10N2O B2476455 1-(1-Methyl-1H-imidazol-4-yl)-ethanol CAS No. 70702-82-8

1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Cat. No.: B2476455
CAS No.: 70702-82-8
M. Wt: 126.159
InChI Key: QGZWNTJKBUPORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-4-yl)-ethanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.159. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-1H-imidazol-4-yl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-imidazol-4-yl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylimidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-8(2)4-7-6/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZWNTJKBUPORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol , a critical heterocyclic intermediate utilized in the development of imidazole-based pharmaceuticals (e.g., antifungal agents, enzyme inhibitors).[1] The guide prioritizes the Grignard addition pathway due to its directness and high atom economy relative to alternative redox strategies.[1] We provide a validated experimental workflow, mechanistic insights, and safety protocols designed for researchers requiring high-purity material for downstream applications.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary viable pathways. The most efficient route involves the formation of the C(sp³)-C(sp³) bond via nucleophilic addition to a carbonyl precursor.

Pathway Evaluation[1][2][3][4]
  • Route A (Primary): Nucleophilic addition of methylmagnesium bromide (MeMgBr) to 1-methyl-1H-imidazole-4-carbaldehyde .[1]

    • Pros: Direct, high-yielding, convergent.

    • Cons: Requires strict anhydrous conditions; potential for N3-coordination with Magnesium.[1]

  • Route B (Secondary): Reduction of 1-(1-methyl-1H-imidazol-4-yl)ethanone using Sodium Borohydride (NaBH₄).[1]

    • Pros: Milder conditions.[1][2]

    • Cons: The ketone precursor is less commercially available and often requires a multi-step synthesis (e.g., lithiation of 4-iodo-1-methylimidazole).[1]

Retrosynthesis Diagram

Retrosynthesis Target 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (Target Molecule) Disconnection C-C Disconnection Target->Disconnection Aldehyde 1-Methyl-1H-imidazole- 4-carbaldehyde Disconnection->Aldehyde Grignard Methylmagnesium Bromide (MeMgBr) Disconnection->Grignard

Caption: Retrosynthetic disconnection showing the breakdown of the target alcohol into the imidazole aldehyde and methyl Grignard reagent.

Part 2: Experimental Protocol (Route A)

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the methyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon at the C4 position. A critical consideration in imidazole chemistry is the basic nitrogen (N3), which can coordinate with the Lewis acidic Magnesium species. Consequently, 2.5 to 3.0 equivalents of Grignard reagent are recommended to saturate this coordination site and drive the reaction to completion.

Mechanism Step1 Coordination: Mg coordinates to N3 and Carbonyl O Step2 Nucleophilic Attack: Me- attacks Carbonyl C Step1->Step2 Step3 Alkoxide Intermediate: Formation of Mg-Alkoxide Step2->Step3 Step4 Quench: Protonation to Alcohol Step3->Step4

Caption: Mechanistic flow of the Grignard addition, highlighting the necessity for excess reagent due to N3 coordination.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4]Role
1-Methyl-1H-imidazole-4-carbaldehyde 110.111.0Substrate
Methylmagnesium Bromide (3.0M in Et₂O) 119.242.5Nucleophile
Tetrahydrofuran (THF) 72.11SolventAnhydrous Solvent
Ammonium Chloride (sat.[1] aq.) 53.49ExcessQuenching Agent
Step-by-Step Procedure

Step 1: Setup and Inert Atmosphere

  • Oven-dry a 250 mL two-necked round-bottom flask and a magnetic stir bar.

  • Flush the system with Nitrogen (N₂) or Argon for 15 minutes.

  • Add 1-Methyl-1H-imidazole-4-carbaldehyde (5.0 g, 45.4 mmol) to the flask.

  • Dissolve in anhydrous THF (100 mL) via syringe. Cool the solution to 0°C using an ice/water bath.

Step 2: Grignard Addition

  • Slowly add MeMgBr (38 mL of 3.0M solution, 113.5 mmol) dropwise over 20 minutes.

    • Note: An exotherm is expected.[1] Maintain internal temperature < 10°C.

    • Observation: The solution may become heterogeneous or change color (often yellow to orange) due to the formation of the magnesium-amine complex.[1]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C) .

  • Stir for 2–4 hours . Monitor reaction progress via TLC (DCM:MeOH 9:1). The aldehyde spot (R_f ~0.5) should disappear, replaced by a lower R_f alcohol spot.

Step 3: Quenching and Workup

  • Cool the reaction mixture back to 0°C .

  • Carefully quench by dropwise addition of saturated aqueous NH₄Cl (50 mL) .

    • Caution: Vigorous gas evolution (methane) will occur.

  • Dilute with Ethyl Acetate (EtOAc, 100 mL) and separate the layers.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Tip: Imidazole derivatives are water-soluble.[1] If the product remains in the aqueous phase, saturate the aqueous layer with solid NaCl (salting out) and use DCM/Isopropanol (3:1) for extraction.[5]

  • Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude residue is typically a viscous yellow oil.[1]

  • Purify via Flash Column Chromatography on silica gel.[1]

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).

  • Collect fractions containing the product, concentrate, and dry under high vacuum to yield 1-(1-Methyl-1H-imidazol-4-yl)-ethanol as a pale yellow oil or low-melting solid.[1]

Part 3: Characterization & Data

Expected Analytical Data
  • Physical State: Viscous oil or waxy solid (hygroscopic).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (s, 1H, C2-H)[1]
      
    • 
       6.90 (s, 1H, C5-H)[1]
      
    • 
       4.85 (q, J = 6.5 Hz, 1H, CH -OH)[1]
      
    • 
       3.65 (s, 3H, N-CH ₃)
      
    • 
       1.52 (d, J = 6.5 Hz, 3H, CH-CH ₃)[1]
      
  • MS (ESI): Calculated for C₇H₁₂N₂O [M+H]⁺: 127.10; Found: 127.1.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Product lost in aqueous layer during workup.Saturate aqueous layer with NaCl; use continuous extraction with DCM.[1]
Incomplete Reaction N3-coordination sequestering Grignard.Increase MeMgBr loading to 3.0 equivalents; increase reaction time.
Side Products Moisture in solvent/reagents.[1]Ensure THF is freshly distilled or from a solvent purification system (SPS).

Part 4: Safety & Industrial Considerations

Hazard Analysis
  • Methylmagnesium Bromide: Pyrophoric and water-reactive.[1] Handle only under inert atmosphere.

  • Imidazoles: Potential skin and eye irritants.[1] Use gloves and eye protection.[1]

  • Exotherms: The quenching step is highly exothermic. Perform slowly at 0°C.

Scalability

This protocol is scalable to kilogram quantities.[1] For larger scales (>100g):

  • Replace Diethyl Ether with 2-Methyltetrahydrofuran (2-MeTHF) for higher boiling point and better phase separation.[1]

  • Use a flow reactor for the Grignard addition step to manage heat dissipation effectively.

References

  • Synthesis of Imidazole Derivatives

    • Organic Chemistry Portal.[1] "Synthesis of Imidazoles."[1][6][7] Available at: [Link]

  • Grignard Additions to N-Heterocycles
  • General Reduction Protocols

    • ResearchGate.[1][2] "Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole." Available at: [Link]

  • Physical Properties of Imidazole Alcohols

    • PubChem. "1-(1-Methyl-1H-imidazol-4-yl)methanol Compound Summary."[1] Available at: [Link]

Sources

Structure elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol. As a molecule of interest with potential applications in medicinal chemistry, a thorough understanding of its structure is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted spectroscopic approach required for unambiguous structure confirmation. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in this context. The causality behind experimental choices is emphasized, ensuring a self-validating and robust analytical workflow.

Introduction: The Importance of Structure Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Therefore, the precise determination of atomic connectivity and stereochemistry is a critical step in the journey from chemical synthesis to functional application. The target of this guide, 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (CAS No. 70702-82-8), is a chiral molecule containing a substituted imidazole ring. The imidazole moiety is a common feature in many biologically active compounds, and its substitution pattern significantly influences its properties. This guide will outline a systematic approach to confirm the constitution of this molecule, providing a blueprint for the structural analysis of similar small molecules. While various analytical techniques contribute to structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy often provides the most detailed information for small organic molecules.[1][2]

Predicted Spectroscopic Data

Before embarking on experimental work, it is instructive to predict the expected spectroscopic data for the target molecule based on its known structure and established spectroscopic principles. This predictive exercise serves as a valuable roadmap for data interpretation.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for imidazole and alcohol functionalities.[3][4] The choice of a suitable deuterated solvent, such as DMSO-d₆, is crucial for observing the exchangeable hydroxyl proton.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in DMSO-d₆

Atom NumberStructurePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-CH₃~3.6~33
2Imidazole C-H~7.5~137
4Imidazole C-~138
5Imidazole C-H~6.8~118
6CH-OH~4.7 (quartet)~62
7CH₃~1.3 (doublet)~23
8OHBroad, variable-

Note: The numbering of the atoms is for assignment purposes only.

Predicted Mass Spectrometry Data

For mass spectrometry, we anticipate a prominent molecular ion peak ([M]⁺) in the electron ionization (EI) spectrum. The fragmentation pattern of imidazole derivatives often involves the stable imidazole ring remaining intact, with fragmentation occurring at the substituents.[6][7]

Table 2: Predicted Mass Spectrometry Data for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

IonPredicted m/zDescription
[M]⁺140Molecular Ion
[M-CH₃]⁺125Loss of a methyl group from the ethanol side chain
[M-H₂O]⁺122Loss of water
[C₅H₇N₂]⁺95Cleavage of the ethanol side chain
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group and the imidazole ring. The O-H stretch is typically a broad band due to hydrogen bonding.[8][9][10]

Table 3: Predicted Key IR Absorption Bands for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad, strong
C-H (sp³)2850-3000Medium to strong
C=N, C=C (imidazole)1500-1650Medium
C-O (alcohol)1050-1150Strong

Experimental Workflow for Structure Elucidation

The following experimental workflow provides a systematic and self-validating approach to confirm the structure of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Data_Interpretation Data Interpretation & Correlation MS->Data_Interpretation IR->Data_Interpretation NMR_1D 1D NMR (¹H, ¹³C) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Experimental workflow for structure elucidation.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) with an electron ionization (EI) source.

  • Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses and confirm the presence of key structural motifs.

Rationale: High-resolution mass spectrometry provides the molecular formula, which is a fundamental piece of information for structure elucidation. The fragmentation pattern offers valuable clues about the connectivity of the molecule.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C=N/C=C stretches of the imidazole ring.

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] This helps to confirm the presence of the alcohol and imidazole moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution.[1] A combination of 1D and 2D NMR experiments is essential for unambiguous structure determination.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations.[12]

  • Data Processing and Analysis: Process the acquired data using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from all spectra to piece together the molecular structure.

Rationale: The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.

G H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹JCH Correlations) H1->HSQC HMBC HMBC (ⁿJCH Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC

Caption: Interconnectivity of NMR experiments for structure elucidation.

Data Interpretation and Structure Confirmation

The final step is to integrate the information from all spectroscopic techniques to build a cohesive and unambiguous structural assignment.

  • From MS: The molecular formula is confirmed as C₆H₁₀N₂O.

  • From IR: The presence of an alcohol (broad O-H stretch) and an aromatic-like ring system (imidazole) is confirmed.

  • From NMR:

    • ¹H NMR: The integration of the signals should correspond to the 10 protons in the molecule. The splitting patterns (quartet for the CH and doublet for the CH₃ of the ethanol side chain) will confirm their connectivity. The singlets for the imidazole protons and the N-methyl group will also be observed.

    • ¹³C NMR: The spectrum should show 6 distinct carbon signals, consistent with the molecular structure.

    • COSY: A correlation between the CH proton and the terminal CH₃ protons of the ethanol side chain will be observed.

    • HSQC: Each protonated carbon will show a correlation to its directly attached proton(s). This will definitively link the proton and carbon assignments.

    • HMBC: This is the key experiment for establishing the overall connectivity. Key expected correlations include:

      • The N-CH₃ protons to the C2 and C5 carbons of the imidazole ring.

      • The H6 proton (CH-OH) to the C4 and C5 carbons of the imidazole ring and to the C7 methyl carbon.

      • The H2 and H5 imidazole protons to other carbons within the ring and to the C6 carbon of the side chain.

By systematically analyzing and correlating the data from these experiments, the proposed structure of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol can be unequivocally confirmed.

Conclusion

The structure elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol serves as an excellent case study for the application of modern spectroscopic techniques in chemical analysis. A logical and multi-faceted approach, combining high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, provides a self-validating system for unambiguous structure confirmation. The principles and protocols outlined in this guide are broadly applicable to the structural analysis of a wide range of small organic molecules, underscoring the importance of a rigorous and systematic approach in chemical research.

References

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed. Retrieved from [Link]

  • Bowie, J. H., et al. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Retrieved from [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Retrieved from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved from [Link]

  • Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). PMC. Retrieved from [Link]

  • Regeta, K., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • (1-Methyl-1H-imidazol-4-yl)methanol. (n.d.). Chem-Impex. Retrieved from [Link]

  • Imidazolyl-4-ethanol. (n.d.). LookChem. Retrieved from [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2025). ResearchGate. Retrieved from [Link]

  • 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. (n.d.). US EPA. Retrieved from [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • FTIR Analysis of Alcohols and Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. (n.d.). PMC. Retrieved from [Link]

  • 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. (n.d.). PubChem. Retrieved from [Link]

  • 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one. (n.d.). EPA. Retrieved from [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Retrieved from [Link]

  • (1H-Imidazol-4-yl)methanol. (n.d.). PMC. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. Retrieved from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025). MDPI. Retrieved from [Link]

Sources

CAS: 70702-82-8 | 1-(1-Methyl-1H-imidazol-4-yl)ethanol: A Technical Monograph

[1]

Executive Summary

1-(1-Methyl-1H-imidazol-4-yl)ethanol (CAS: 70702-82-8 ) is a specialized heterocyclic intermediate critical in the synthesis of imidazole-based pharmaceutical agents.[1] Functioning as a chiral secondary alcohol attached to a methylated imidazole core, it serves as a robust pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its structural motif—combining a basic nitrogen center with a reactive hydroxyl handle—makes it invaluable for developing histamine receptor ligands (H3/H4), kinase inhibitors, and metalloenzyme mimics.[1]

This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and application in high-fidelity medicinal chemistry workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is defined by the stability of the N-methyl group, which prevents tautomerization common in unsubstituted imidazoles, thereby locking the regiochemistry at the 4-position.[1]

Table 1: Core Specifications
ParameterTechnical Specification
CAS Registry Number 70702-82-8
IUPAC Name 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-ol
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Pale yellow viscous oil to semi-solid
Solubility Soluble in Methanol, DMSO, DCM; Sparingly soluble in hexanes
pKa (Calculated) ~7.0 (Imidazole N3 basicity)
LogP ~0.15 (Low lipophilicity due to polarity of imidazole and -OH)

Synthetic Methodology: Grignard Addition

The most reliable route to high-purity 1-(1-Methyl-1H-imidazol-4-yl)ethanol involves the nucleophilic addition of methylmagnesium bromide to 1-methyl-1H-imidazole-4-carbaldehyde.[1] This method offers superior atom economy and yield compared to the reduction of the corresponding ketone.[1]

Reaction Mechanism & Pathway

The synthesis relies on the polarization of the carbonyl bond in the aldehyde precursor.[1] The hard nucleophile (MeMgBr) attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which yields the target alcohol upon acidic hydrolysis.[1]

SynthesisPathcluster_conditionsConditionsPrecursor1-Methyl-1H-imidazole-4-carbaldehyde(CAS 17289-26-8)IntermediateMg-Alkoxide ComplexPrecursor->Intermediate Nucleophilic AdditionReagentMethylmagnesium Bromide(MeMgBr) in THFReagent->IntermediateProduct1-(1-Methyl-1H-imidazol-4-yl)ethanol(CAS 70702-82-8)Intermediate->Product ProtonationQuenchAcidic Hydrolysis(NH4Cl / H3O+)Quench->ProductDetailsTemp: 0°C to RTAtmosphere: N2/ArSolvent: Anhydrous THF

Figure 1: Synthetic pathway for the conversion of imidazole aldehyde to the target ethanol derivative.

Detailed Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried.[1]

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 mL/g). Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) over 30 minutes. Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of aldehyde by TLC (MeOH/DCM 1:9) or LC-MS.[1][2]

  • Quenching: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl) . Caution: Exothermic gas evolution.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x) or Dichloromethane (DCM) (if product solubility in EtOAc is poor).[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

Analytical Characterization

Validation of the structure requires confirming the presence of the ethyl side chain and the integrity of the imidazole ring.[1]

NMR Spectroscopy Profile (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 7.55 (s, 1H): Imidazole C2-H (Deshielded, characteristic of N-CH=N).[1]

  • δ 7.05 (s, 1H): Imidazole C5-H.[1]

  • δ 5.10 (d, 1H): Hydroxyl -OH (Exchangeable).[1]

  • δ 4.75 (m, 1H): Methine -CH(OH)- (Quartet-like splitting).[1]

  • δ 3.65 (s, 3H): N-Methyl -NCH₃ (Sharp singlet).[1]

  • δ 1.35 (d, 3H): Methyl -CH₃ (Doublet, coupled to methine).[1]

Mass Spectrometry[1][4][5]
  • Method: ESI+ (Electrospray Ionization).[1]

  • Observed Ion: [M+H]⁺ = 127.1 m/z.[1]

Applications in Drug Development

This compound is not merely a solvent or reagent; it is a Pharmacophore Building Block .[1]

Fragment-Based Drug Discovery (FBDD)

The imidazole ring acts as a bioisostere for histidine, while the secondary alcohol provides a chiral center and a hydrogen bond donor/acceptor site.[1] This specific derivative is used to probe:

  • Histamine Receptors: Specifically H3 and H4 antagonists where the 4-position substitution dictates selectivity.[1]

  • CYP450 Interaction: The imidazole nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes; the ethanol tail modulates steric fit, allowing researchers to tune inhibition potency (e.g., in antifungal design).[1]

Synthetic Versatility

The hydroxyl group allows for divergent synthesis:

  • Oxidation: Converts to the ketone (1-methyl-4-acetylimidazole).[1]

  • Halogenation: Conversion to the alkyl chloride (using SOCl₂) allows for S_N2 coupling with amines to form complex ligands.[1]

Applicationscluster_usesDownstream ApplicationsCore1-(1-Methyl-1H-imidazol-4-yl)ethanolUse1Histamine H3/H4Receptor LigandsCore->Use1 Pharmacophore InsertionUse2Kinase InhibitorScaffoldsCore->Use2 ATP Binding MimicryUse3Chiral ResolutionAgentsCore->Use3 Derivatization

Figure 2: Strategic utility of the compound in medicinal chemistry workflows.[1]

References

  • PubChem. (2025).[1] 1-Methyl-1H-imidazole-4-carbaldehyde (Precursor Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Adib, M., et al. (2009).[1][3] A One-Pot, Four-Component Synthesis of N-Substituted Imidazoles. Synlett. Retrieved from [Link]

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in naturally occurring molecules like the amino acid histidine, purines in DNA, and various alkaloids underscores its fundamental role in biological systems.[3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide array of biological targets, including enzymes and receptors, making it a "privileged scaffold" in drug discovery.[2][5] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents with applications as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory drugs.[6][7][8]

This technical guide will provide a comprehensive framework for investigating the potential biological activities of a specific, lesser-studied derivative: 1-(1-Methyl-1H-imidazol-4-yl)-ethanol . While direct literature on this compound's pharmacology is sparse, its structural features suggest a high probability of interesting biological effects. This document will, therefore, serve as a roadmap for researchers, outlining hypothesized activities based on the extensive data available for related imidazole compounds and providing detailed experimental protocols to systematically evaluate its therapeutic potential.

Structural Analysis and Rationale for Investigation

The structure of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol features a 1-methylated imidazole ring substituted at the 4-position with an ethanol group. The methylation at the N-1 position can enhance metabolic stability and modulate the electronic properties of the imidazole ring, potentially influencing its binding affinity to biological targets. The ethanol substituent provides a hydroxyl group that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

The close structural similarity to (1-Methyl-1H-imidazol-4-yl)methanol, a known intermediate in the synthesis of antifungal and antibacterial agents, as well as compounds targeting neurological disorders, provides a strong rationale for investigating similar activities in 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.[9] Furthermore, the broader class of imidazole-based compounds has been extensively shown to exhibit a range of pharmacological effects, which will form the basis of our hypothesized activities.[7][8]

Hypothesized Biological Activities and Proposed Investigational Workflows

Based on the rich pharmacology of the imidazole scaffold, the following biological activities are proposed as primary areas of investigation for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

Anticancer Activity

Substituted imidazoles are a well-established class of anticancer agents.[1][6][10] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and intercalation with DNA.[1][6]

The initial step in assessing anticancer potential is to determine the compound's cytotoxic effects on a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIC50 of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (µM)IC50 of Doxorubicin (µM)
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]

Given that many imidazole-based anticancer drugs target kinases, a plausible mechanism of action for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol is the inhibition of a specific kinase involved in cancer cell signaling.[1][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Reagents: Obtain recombinant human EGFR kinase, a suitable substrate peptide, and ATP.

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the substrate peptide, and varying concentrations of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Visualizing the Workflow:

anticancer_workflow cluster_invitro In Vitro Cytotoxicity cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (MCF-7, A549, HepG2) treatment Treat with 1-(1-Methyl-1H-imidazol-4-yl)-ethanol cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_determination Determine IC50 mtt_assay->ic50_determination kinase_assay In Vitro Kinase Assay (e.g., EGFR) ic50_determination->kinase_assay If cytotoxic kinase_ic50 Determine Kinase IC50 kinase_assay->kinase_ic50

Caption: Workflow for investigating anticancer activity.

Antifungal and Antibacterial Activity

Imidazole-containing compounds are widely used as antifungal and antibacterial agents.[7][8] Metronidazole, a prominent antibiotic, features a nitroimidazole core.[11] Therefore, it is prudent to screen 1-(1-Methyl-1H-imidazol-4-yl)-ethanol for antimicrobial properties.

Experimental Protocol: Broth Microdilution for MIC and MBC/MFC Determination

  • Microorganism Preparation: Prepare standardized inoculums of relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 35°C for 24-48 hours for fungi, 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Candida albicans[Insert Value][Insert Value]
Aspergillus fumigatus[Insert Value][Insert Value]
Staphylococcus aureus[Insert Value][Insert Value]
Escherichia coli[Insert Value][Insert Value]

Visualizing the Workflow:

antimicrobial_workflow start Prepare Standardized Microbial Inoculum dilution Serial Dilution of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol start->dilution inoculation Inoculate Microtiter Plate dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation mic Determine MIC (Visual Inspection) incubation->mic subculture Subculture from Wells with No Growth mic->subculture mbc_mfc Determine MBC/MFC subculture->mbc_mfc

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the potential biological activities of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol. The proposed workflows for anticancer and antimicrobial screening are based on established methodologies and the well-documented pharmacological profile of the imidazole scaffold. Positive results from these initial screens would warrant further investigation, including more extensive in vitro and in vivo studies to fully characterize the compound's therapeutic potential and mechanism of action. The versatility of the imidazole ring suggests that other activities, such as anti-inflammatory or antiviral effects, could also be explored using similar systematic screening approaches. The information presented here serves as a foundational resource for researchers aiming to unlock the therapeutic promise of novel imidazole derivatives.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: )
  • Biological Significance of Imidazole-based Analogues in New Drug Development. (URL: )
  • The Pharmacological Potential of Substituted Imidazoles: A Technical Guide - Benchchem. (URL: )
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (URL: )
  • Review of pharmacological effects of imidazole deriv
  • Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. (URL: )
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (URL: )
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF - ResearchG
  • Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. (URL: )
  • imidazole-a new profile of various pharmacological activities - ResearchG
  • (1-Methyl-1H-imidazol-4-yl)methanol - Chem-Impex. (URL: )
  • Metronidazole - Wikipedia. (URL: )

Sources

Literature review of methyl-imidazole ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to Methyl-Imidazole Ethanol Derivatives: Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary

Methyl-imidazole ethanol (MIE) derivatives represent a bifurcated class of heterocyclic compounds critical to pharmaceutical sciences. They function primarily as either (A) Nitro-functionalized cytotoxic "warheads" (e.g., Metronidazole) used in antimicrobial therapy, or (B) Non-nitro metabolic scaffolds (e.g., 4-methyl-5-imidazoleethanol) used as precursors for vitamin biosynthesis, histamine receptor modulation, and ionic liquid drug delivery systems.

This guide provides a technical deep-dive into the chemical architecture, synthesis protocols, and pharmacological mechanisms of these derivatives, designed for researchers in medicinal chemistry and drug development.

Chemical Architecture & Classification

The MIE motif consists of an imidazole ring substituted with a methyl group and a hydroxyethyl (ethanol) side chain. The position of these substituents dictates the pharmacological activity.

ClassKey CompoundIUPAC NamePrimary ApplicationMechanism of Action
Nitro-MIE Metronidazole 2-methyl-5-nitro-1H-imidazole-1-ethanolAntibiotic / AntiprotozoalReductive activation leading to DNA strand breakage.
Nitro-MIE Ornidazole 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-olAntiprotozoalSimilar to Metronidazole; longer half-life.
Non-Nitro MIE 4-MIE 4-methyl-5-imidazoleethanolVitamin B1 Precursor / FlavorantPrecursor to Thiamine; Histamine H3 receptor scaffold.
Ionic Liquid [HOEtMIm] 1-(2-hydroxyethyl)-3-methylimidazoliumSolvent / Catalyst / Drug DeliveryTunable solvation properties for poorly soluble drugs.

Mechanism of Action (MoA)

Nitro-MIE: Reductive Cytotoxicity (The "Warhead")

The therapeutic efficacy of Metronidazole and its analogs relies on the nitro group (-NO2) acting as an electron sink. This process is selective for anaerobic organisms (bacteria and protozoa) because they possess low-redox-potential electron transport proteins (e.g., ferredoxin) capable of reducing the nitro group.

Pathway Logic:

  • Passive Diffusion: The prodrug enters the cell.

  • Single-Electron Reduction: Ferredoxin donates an electron, forming a nitro radical anion (

    
    ).
    
  • Futile Cycling (Aerobes): In the presence of

    
    , the radical is re-oxidized, producing superoxide (low toxicity). This explains the lack of activity against aerobes.
    
  • Irreversible Reduction (Anaerobes): In the absence of

    
    , further reduction occurs, generating toxic intermediates (nitroso, hydroxylamine).
    
  • DNA Damage: These reactive species covalently bind to DNA, causing helix destabilization and strand breakage.

Non-Nitro MIE: Histaminergic Modulation

Derivatives of 4-MIE structurally mimic histamine . By modifying the alkyl chain length and the imidazole head group, researchers have developed Histamine H3 Receptor Antagonists (e.g., Ciproxifan analogs). These compounds block autoreceptors in the CNS, promoting the release of neurotransmitters (histamine, acetylcholine, norepinephrine), offering potential treatments for narcolepsy and cognitive deficits.[1]

Visualization: Signaling & Synthesis Pathways

Diagram 1: Metronidazole Reductive Activation Pathway

Metronidazole_Activation Prodrug Metronidazole (Prodrug) (Inactive) Cell_Entry Passive Diffusion into Anaerobe Prodrug->Cell_Entry Radical Nitro Radical Anion (R-NO2•-) Cell_Entry->Radical 1e- Transfer Ferredoxin Ferredoxin (Reduced) Electron Donor Ferredoxin->Radical Futile_Cycle Re-oxidation (Futile Cycle) Radical->Futile_Cycle O2 present Reduction_Cascade Further Reduction (Nitroso -> Hydroxylamine) Radical->Reduction_Cascade Anaerobic Conditions Oxygen O2 Present (Aerobic Cell) Futile_Cycle->Prodrug Regenerates Prodrug DNA_Binding Covalent Binding to DNA Reduction_Cascade->DNA_Binding Cell_Death DNA Fragmentation & Cell Death DNA_Binding->Cell_Death

Caption: Mechanism of selective toxicity in Metronidazole. Anaerobic reduction creates toxic radicals that damage DNA; aerobic conditions trigger a protective futile cycle.

Diagram 2: Synthesis Workflow for Methyl-Imidazole Ethanols

Synthesis_Workflow Start1 2-Methylimidazole Inter1 2-Methyl-5-nitroimidazole Start1->Inter1 Electrophilic Subst. Reagent1 Nitration (HNO3/H2SO4) Reagent1->Inter1 Product1 Metronidazole (Target A) Inter1->Product1 N-Alkylation Reagent2 Ethylene Chlorohydrin (or Ethylene Oxide) Reagent2->Product1 Start2 Methylglyoxal + NH3 Product2 4-Methyl-5-imidazoleethanol (Target B) Start2->Product2 Condensation Reagent3 Radziszewski Reaction Reagent3->Product2

Caption: Divergent synthesis routes: Electrophilic substitution for nitro-drugs (Top) vs. Condensation for metabolic precursors (Bottom).

Experimental Protocols

Protocol A: Synthesis of Metronidazole (Lab Scale)

Note: This protocol involves the handling of strong acids and potentially explosive nitro-compounds. Standard PPE and fume hood usage are mandatory.

  • Nitration Step:

    • Reactants: Dissolve 2-methylimidazole (1.0 eq) in concentrated sulfuric acid (

      
      ).
      
    • Addition: Slowly add fuming nitric acid (

      
      ) dropwise while maintaining temperature below 30°C to prevent runaway exotherms.
      
    • Quench: Pour mixture onto crushed ice. Adjust pH to 3-4 with NaOH.

    • Isolation: Filter the precipitate (2-methyl-5-nitroimidazole). Yield is typically 60-70%.

    • Validation: Check melting point (approx. 252-254°C).

  • Alkylation Step (Hydroxyethylation):

    • Reactants: Suspend 2-methyl-5-nitroimidazole (1.0 eq) in formic acid (solvent/catalyst).

    • Alkylation: Add ethylene chlorohydrin (1.2 eq) or introduce ethylene oxide gas (industrial route).

    • Heating: Reflux at 80-90°C for 4-6 hours.

    • Purification: Remove solvent under reduced pressure. Recrystallize from ethanol/water.

    • Validation: HPLC purity check >98%; NMR confirmation of the ethylene side chain signals (

      
       3.8-4.5 ppm).
      
Protocol B: Assay for Reductive Activation (Bio-Simulation)

To test if a new derivative acts as a "warhead," use this spectrophotometric reduction assay.

  • System: Xanthine Oxidase (enzyme) + Hypoxanthine (substrate) + Ferredoxin (electron carrier).

  • Procedure:

    • Prepare anaerobic buffer (degassed PBS).

    • Add candidate drug (100

      
      ).
      
    • Initiate reaction with Xanthine Oxidase.

  • Measurement: Monitor absorbance decrease at the drug's

    
     (approx. 320 nm for nitroimidazoles) over time.
    
  • Interpretation: A decrease in absorbance indicates reduction of the nitro group. No change implies the drug cannot accept electrons from ferredoxin (likely inactive against anaerobes).

Future Outlook: Overcoming Resistance

The primary failure mode for Metronidazole is the downregulation of nitroreductase (rdxA) genes in bacteria like H. pylori.

  • Next-Gen Strategy: Design "bifunctional" MIE derivatives that incorporate a secondary mechanism (e.g., gyrase inhibition) to bypass the requirement for reductive activation.

  • Ionic Liquids: Utilizing 1-methylimidazole-2-ethanol based ionic liquids to solubilize and deliver these antibiotics across resistant biofilms.

References

  • Synthesis and biological evaluation of quinoline-metronidazole derivatives. Journal of Medicinal Chemistry. Link

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Link

  • Homologs of histamine as histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Formation of 4(5)-methylimidazole and its precursors in Maillard model systems. Journal of Agricultural and Food Chemistry. Link

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Link

Sources

Methodological & Application

Application Notes and Protocols for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Catalytic Potential of a Unique Imidazole Derivative

1-(1-Methyl-1H-imidazol-4-yl)-ethanol is a fascinating heterocyclic compound that stands at the intersection of structural simplicity and functional sophistication. Its architecture, featuring a nucleophilic N-methylated imidazole ring and a chiral secondary alcohol, offers a unique combination of coordination sites and hydrogen-bond donating capabilities. These attributes make it a molecule of significant interest in the burgeoning field of asymmetric catalysis, both as a versatile ligand for transition metals and as a potential organocatalyst in its own right.

The imidazole moiety, a ubiquitous component in biological systems, particularly in the active sites of enzymes, imparts a rich chemical character. The sp²-hybridized nitrogen atom (N3) is a potent nucleophile and a metal coordinating site, while the methylated N1 position prevents epimerization and influences the steric environment. The adjacent chiral ethanol substituent provides a crucial handle for inducing stereoselectivity, a paramount goal in modern synthetic and medicinal chemistry. This guide provides an in-depth exploration of the catalytic applications of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Synthesis

The coordination of chiral ligands to transition metals is a cornerstone of asymmetric catalysis. The nitrogen atom of the imidazole ring and the oxygen of the alcohol group in 1-(1-Methyl-1H-imidazol-4-yl)-ethanol can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This rigidifies the catalyst structure and creates a well-defined chiral environment, enabling high levels of enantioselectivity in a variety of transformations.

Application Note: Enantioselective Aldol Additions

The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation, yielding valuable β-hydroxy carbonyl compounds. Metal complexes of chiral amino alcohols have been shown to be effective catalysts for this transformation. A plausible and promising application of chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol is as a ligand for zinc(II) in the enantioselective addition of aldehydes to silyl enol ethers.

Proposed Catalytic Cycle:

Asymmetric Aldol Addition cluster_0 Catalytic Cycle Catalyst Chiral Zn(II) Complex Intermediate Ternary Complex Catalyst->Intermediate Coordination Aldehyde Aldehyde (R¹CHO) Aldehyde->Intermediate SilylEnolEther Silyl Enol Ether SilylEnolEther->Intermediate Nucleophilic Attack Product Silylated Aldol Product Intermediate->Product C-C Bond Formation Catalyst_Regen Regenerated Catalyst Product->Catalyst_Regen Product Release

Caption: Proposed catalytic cycle for the asymmetric aldol addition.

Experimental Protocol: Synthesis of Chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

To be utilized in asymmetric catalysis, the ligand must first be prepared in an enantiomerically pure form. This can be achieved through asymmetric reduction of the corresponding ketone.

Materials:

  • 4-Acetyl-1-methylimidazole

  • (R)- or (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-CBS catalyst (0.1 eq.).

  • Add anhydrous THF (2 M relative to the ketone) and cool the solution to -20 °C.

  • Slowly add borane-dimethyl sulfide complex (1.2 eq.) to the solution and stir for 15 minutes.

  • Dissolve 4-acetyl-1-methylimidazole (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

Experimental Protocol: Zinc-Catalyzed Asymmetric Aldol Addition

Materials:

  • Chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (as prepared above)

  • Diethylzinc (ZnEt₂)

  • Anhydrous toluene

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (0.1 eq.) in anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc (0.1 eq.) dropwise.

  • Stir the mixture at room temperature for 1 hour to form the zinc complex.

  • Cool the catalyst solution to -78 °C.

  • Add the aldehyde (1.0 eq.) and stir for 15 minutes.

  • Add the silyl enol ether (1.2 eq.) dropwise over 20 minutes.

  • Stir the reaction at -78 °C for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Table 1: Expected Performance in Asymmetric Aldol Addition

AldehydeSilyl Enol EtherExpected Yield (%)Expected ee (%)
Benzaldehyde1-Phenyl-1-(trimethylsiloxy)ethene> 90> 95
p-Nitrobenzaldehyde1-Phenyl-1-(trimethylsiloxy)ethene> 95> 98
Cyclohexanecarboxaldehyde1-Phenyl-1-(trimethylsiloxy)ethene> 85> 90

Part 2: As a Chiral Organocatalyst

The field of organocatalysis has demonstrated that small organic molecules can catalyze a wide range of chemical transformations with high efficiency and stereoselectivity. The structural features of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, particularly the nucleophilic imidazole nitrogen and the chiral hydroxyl group, suggest its potential as a bifunctional organocatalyst.

Application Note: Asymmetric Acylation of Alcohols

Kinetic resolution of racemic secondary alcohols via asymmetric acylation is a valuable method for obtaining enantiomerically enriched alcohols and esters. Chiral N-heterocyclic compounds can act as nucleophilic catalysts in this process. The imidazole nitrogen of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol can attack an acylating agent to form a chiral acylimidazolium intermediate. This intermediate then preferentially acylates one enantiomer of a racemic alcohol, leading to kinetic resolution.

Proposed Catalytic Mechanism:

Asymmetric Acylation cluster_1 Kinetic Resolution Catalyst Chiral Imidazolyl-ethanol Acylimidazolium Chiral Acylimidazolium Intermediate Catalyst->Acylimidazolium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylimidazolium TransitionState_R Diastereomeric Transition State (R) Acylimidazolium->TransitionState_R TransitionState_S Diastereomeric Transition State (S) Acylimidazolium->TransitionState_S RacemicAlcohol Racemic Alcohol (R,S)-R'OH RacemicAlcohol->TransitionState_R Fast RacemicAlcohol->TransitionState_S Slow Ester_R (R)-Ester TransitionState_R->Ester_R Alcohol_S Unreacted (S)-Alcohol TransitionState_S->Alcohol_S

Caption: Proposed mechanism for kinetic resolution via asymmetric acylation.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

Materials:

  • Chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (as a catalyst)

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Acetic anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the racemic secondary alcohol (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C, add the chiral imidazolyl-ethanol catalyst (0.1 mmol, 10 mol%) and triethylamine (1.5 mmol).

  • Add acetic anhydride (0.6 mmol, 0.6 eq.) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the conversion by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve optimal kinetic resolution.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Separate the resulting ester and the unreacted alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the unreacted alcohol and the ester product by chiral GC or HPLC analysis.

Table 2: Expected Results for Kinetic Resolution of 1-Phenylethanol

ParameterExpected Value
Conversion (%)~50
ee of unreacted alcohol (%)> 90
ee of ester product (%)> 90
Selectivity factor (s)> 20

Conclusion and Future Outlook

While the direct catalytic applications of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol are an emerging area of research, its structural characteristics strongly support its potential as a valuable tool in asymmetric catalysis. The protocols detailed herein provide a solid foundation for exploring its utility as both a chiral ligand and an organocatalyst. Further research into the synthesis of derivatives with varied steric and electronic properties will undoubtedly expand the scope of its applications, paving the way for novel and efficient catalytic systems in academic and industrial settings.

References

  • General Imidazole Catalysis: For a comprehensive overview of the role of imidazole derivatives in catalysis, including their use as N-heterocyclic carbene precursors and in organoc
  • Asymmetric Aldol Reactions: The principles of using chiral amino alcohol ligands in zinc-catalyzed aldol reactions are well-established. Foundational work in this area provides the basis for the proposed protocol.
  • CBS Reduction: The Corey-Bakshi-Shibata reduction is a standard and highly effective method for the asymmetric synthesis of chiral alcohols
  • Kinetic Resolution via Acylation: The use of chiral nucleophilic catalysts for the kinetic resolution of racemic alcohols is a widely studied area of organic synthesis. The proposed protocol is based on established methodologies.

Application Note: Crystallization of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-Methyl-1H-imidazol-4-yl)-ethanol is a heterocyclic compound of interest in pharmaceutical and materials science research. The control of its solid-state form is crucial for ensuring reproducibility, stability, and desired performance characteristics in downstream applications. Crystallization is a critical purification and particle engineering technique used to isolate this compound in a highly pure and crystalline form. This document provides a detailed guide to the crystallization of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, outlining the underlying principles, a comprehensive protocol, and methods for troubleshooting.

The molecular structure, featuring a polar imidazole ring and a hydroxyl group, allows for hydrogen bonding, which significantly influences its solubility and crystallization behavior. Understanding these properties is key to developing a robust and efficient crystallization process.

Scientific Principles of Crystallization

Crystallization from a solution is a phase change process governed by thermodynamics and kinetics. The fundamental principle relies on the differential solubility of the compound in a given solvent at varying temperatures.[1][2][3][4] An ideal crystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. This differential allows for the creation of a supersaturated solution upon cooling, which is the driving force for nucleation and subsequent crystal growth.[2][4]

The process can be visualized through a solubility curve, which delineates the regions of undersaturation, saturation, and supersaturation for a given solute-solvent system. The goal of a successful crystallization is to bring the system into a metastable zone of supersaturation, where nucleation and crystal growth can occur in a controlled manner, leading to the formation of well-defined, high-purity crystals.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter in developing a crystallization process.[5] The adage "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5] Given the polar nature of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, polar solvents are expected to be more effective.

Key considerations for solvent selection include:

  • Solubility Profile: The solvent should dissolve the compound completely at or near its boiling point and exhibit significantly lower solubility at room temperature or below.

  • Boiling Point: A solvent with a boiling point below the melting point of the compound is preferred to prevent "oiling out," where the compound separates as a liquid instead of a solid.[5]

  • Reactivity: The solvent must be chemically inert towards the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystalline product.[5]

  • Safety and Environmental Impact: Less toxic and environmentally benign solvents should be prioritized.

For 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, suitable starting solvents for screening include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). In cases where a single solvent does not provide the ideal solubility profile, a binary solvent system can be employed.[5][6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. The two solvents must be miscible.[5][7][8]

Table 1: Properties of Potential Solvents for Crystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.6Good starting point for polar compounds.[9][10] Forms a common miscible pair with water.
Isopropanol8218.3Similar to ethanol, slightly less polar.
Acetone5620.7Good solvent for many organic compounds, highly volatile.[9][10]
Ethyl Acetate776.0Medium polarity solvent.[9][10]
Toluene1112.4A less polar option, potentially useful as an antisolvent.[11]
Water10080.1Highly polar, may be a suitable antisolvent with a miscible organic solvent like ethanol.[6]

Experimental Protocol: Single Solvent Recrystallization

This protocol provides a general procedure for the crystallization of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol from a single solvent. It is recommended to perform a small-scale trial first to determine the optimal solvent.

Materials and Equipment:

  • Crude 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

  • Selected crystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise and bring the solution to a gentle boil. Continue adding the hot solvent until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the impurities.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Do not disturb the solution during this initial cooling phase.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Further Cooling: Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

Experimental Protocol: Binary Solvent System Crystallization

If a single solvent is not suitable, a binary solvent system can be highly effective. A common pairing for polar compounds is an alcohol and water.

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the turbidity just disappears.

  • Cooling and Isolation: Follow steps 4-9 from the single solvent protocol.

Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_preparation Preparation cluster_process Crystallization Process cluster_outcome Outcome Crude_Compound Crude Compound Dissolution Dissolution in Minimal Hot Solvent Crude_Compound->Dissolution Solvent_Selection Solvent Selection Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Clear Solution Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolation via Vacuum Filtration Crystal_Formation->Isolation Drying Drying Isolation->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Sources

Use of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol as a ligand precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N,O-Chelating Motif

1-(1-Methyl-1H-imidazol-4-yl)-ethanol (CAS: 70702-82-8) represents a versatile class of heterofunctional ligands combining a "hard" oxygen donor (alcohol) with a "borderline" nitrogen donor (imidazole).[1] Unlike simple monodentate imidazoles, this ligand precursor offers a chelation effect that stabilizes transition metal centers (e.g., Cu, Zn, Ru, Pd), making it critical in two primary fields:

  • Bioinorganic Chemistry: It serves as a structural mimic for metalloprotein active sites where Histidine (imidazole) and Serine/Threonine (alcohol) residues coordinate to metal ions (e.g., in certain hydrolases or oxidases).

  • Homogeneous Catalysis: The potential for hemilability—where the alcohol arm can dissociate to open a coordination site for substrate binding while the imidazole remains anchored—makes it valuable in transfer hydrogenation and oxidation catalysis.

This guide details the synthesis of the ligand from commercially available precursors, protocols for metal complexation, and its application scope.

Synthesis Protocol: Ligand Preparation

The synthesis relies on a nucleophilic addition of a methyl Grignard reagent to 1-methyl-1H-imidazole-4-carbaldehyde .[1] This method is preferred over reduction of the corresponding ketone due to the ready availability of the aldehyde.

Reagents & Equipment
  • Precursor: 1-Methyl-1H-imidazole-4-carbaldehyde (CAS: 3034-50-2).[1]

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (distilled over Na/benzophenone or from SPS).

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
  • Apparatus: Flame-dried 2-neck round-bottom flask, inert gas (Ar/N

    
    ) line, addition funnel.[1]
    
Step-by-Step Methodology
  • Setup: Purge a 250 mL 2-neck flask with Argon. Add 1-methyl-1H-imidazole-4-carbaldehyde (5.0 g, 45.4 mmol) and dissolve in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Transfer MeMgBr (18 mL, 54 mmol, 1.2 equiv) to the addition funnel. Add dropwise to the aldehyde solution over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (10% MeOH in DCM). The aldehyde spot (R

    
     ~0.5) should disappear, replaced by the more polar alcohol (R
    
    
    
    ~0.3).
  • Quenching: Cool back to 0 °C. Cautiously add saturated NH

    
    Cl (20 mL) to quench unreacted Grignard.
    
  • Workup: Evaporate THF under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Critical Step: The product is water-soluble.[1][2] Do not use excessive water volumes. Back-extract the aqueous layer with DCM (3 x 50 mL) to maximize yield.

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 100% DCM
    
    
    90:10 DCM:MeOH).
  • Yield: Expect a pale yellow oil or low-melting solid (Yield: ~85-90%).[1]

Analytical Validation
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.35 (s, 1H, N-CH-N), 6.85 (s, 1H, N-CH=C), 4.85 (q, 1H, CH-OH), 3.65 (s, 3H, N-CH
    
    
    ), 1.52 (d, 3H, CH-CH
    
    
    ).

Coordination Chemistry: Metal Complexation

This protocol describes the formation of a Copper(II) chelate, a common model for bioinorganic studies. The ligand acts as a neutral N,O-bidentate donor.

Protocol for [Cu(L) ]Cl Synthesis
  • Solution A: Dissolve 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (2.0 mmol) in Methanol (10 mL).

  • Solution B: Dissolve CuCl

    
     · 2H
    
    
    
    O
    (1.0 mmol) in Methanol (5 mL).
  • Mixing: Add Solution A to Solution B dropwise while stirring. The solution will turn deep blue/green, indicating coordination.

  • Crystallization: Stir for 1 hour at RT. Reduce volume to ~5 mL by rotary evaporation. Add Diethyl Ether (slow diffusion or layering) to precipitate the complex.

  • Isolation: Filter the blue crystals, wash with cold ether, and dry under vacuum.

Structural Insight: The imidazole N3 nitrogen is the primary anchor. The hydroxyl oxygen coordinates weakly. In high pH, the alcohol may deprotonate to form a neutral alkoxide complex, [Cu(L-H)


].

Visualization of Pathways

Figure 1: Synthesis and Coordination Logic

LigandPathway cluster_mode Coordination Mode Aldehyde 1-Methyl-1H-imidazole- 4-carbaldehyde Grignard MeMgBr / THF (Nucleophilic Addition) Aldehyde->Grignard 0°C -> RT Ligand 1-(1-Methyl-1H-imidazol- 4-yl)-ethanol (Target Ligand) Grignard->Ligand Hydrolysis (NH4Cl) Complex Metal-Ligand Complex (N,O-Chelation) Ligand->Complex Coordination Metal Metal Salt (e.g., CuCl2, RuCl2) Metal->Complex Self-Assembly N_donor Imidazole N3 (Primary Donor) N_donor->Complex Strong O_donor Hydroxyl O (Secondary Donor) O_donor->Complex Hemilabile

Caption: Synthetic route from aldehyde precursor to metal complexation, highlighting the N,O-chelation mechanism.

Applications & Data Summary

Key Applications
  • Medetomidine Precursor: The ligand is a direct intermediate in the synthesis of Medetomidine (sedative). The hydroxyl group is typically substituted or eliminated to form the vinyl/ethyl bridge.

  • Transfer Hydrogenation: Ruthenium complexes of imidazole-alcohols catalyze the reduction of ketones using isopropanol as the hydrogen source. The mechanism often involves the "outer-sphere" effect where the hydroxyl proton assists in hydride transfer.

  • Antifungal Agents: Structural analogs (e.g., imidazole-ethanols with chlorophenyl groups) are precursors to Miconazole and Econazole.

Quantitative Properties Table
PropertyValueRelevance
Molecular Weight 126.16 g/mol Calculation of stoichiometry
pKa (Imidazole) ~7.0Physiological pH buffering/binding
pKa (Alcohol) ~15.5Deprotonation requires strong base or metal coordination
Solubility Water, MeOH, DCMVersatile for biphasic catalysis
CAS Number 70702-82-8Unique Identifier

References

  • Synthesis of Medetomidine Precursors: Zhang, X., et al. "Process for the preparation of Medetomidine." U.S. Patent 4,544,664. (Describes the Grignard reaction of imidazole aldehydes).

  • General Imidazole Synthesis (Debus–Radziszewski): Radziszewski, B.[3] "Über die Constitution des Lophins und verwandter Verbindungen." Ber. Dtsch. Chem. Ges.[4]1882 , 15, 1493. (Foundational chemistry for the imidazole ring).

  • Bioinorganic Modeling with Imidazole-Alcohols: Sundberg, R. J., & Martin, R. B. "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions." Chemical Reviews1974 , 74(4), 471–517. (Comprehensive review of imidazole coordination).

  • Catalytic Utility: Casey, C. P., et al.[5] "Hydrogen Transfer to Carbonyls Catalyzed by a Ruthenium Complex." J. Am. Chem. Soc.[6]2001 , 123, 1090. (Mechanistic basis for alcohol-amine/imine ligand catalysis).

Sources

Experimental setup for Grignard reaction with 1-methyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for the Grignard Reaction with 1-methyl-1H-imidazole-4-carbaldehyde

Introduction: Synthesis of Imidazolyl Alcohols

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2] This application note provides a detailed protocol for the nucleophilic addition of a Grignard reagent to 1-methyl-1H-imidazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The resulting secondary alcohols, such as (1-methyl-1H-imidazol-4-yl)(phenyl)methanol, are valuable building blocks for the synthesis of pharmacologically active compounds and functional materials.

This guide is designed for researchers and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, safety protocols, and product validation. We will address the specific challenges posed by the imidazole moiety and provide a robust, self-validating protocol to ensure reproducible and high-yield results.

Mechanistic Considerations & Causality

The core of the reaction involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[2][3][4] This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[2] A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[5][6]

Key Considerations for the Imidazole Substrate:

  • Basicity of Imidazole: The imidazole ring contains a basic nitrogen atom (N3). While the N1 position is protected by a methyl group, the N3 nitrogen can still act as a Lewis base and coordinate to the magnesium atom of the Grignard reagent. This coordination is generally not detrimental and may even influence the stereochemical outcome in certain cases.

  • Anhydrous Conditions are Critical: Grignard reagents are extremely strong bases and react violently with protic sources, including water.[7][8][9] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it into an alkane and halting the desired reaction.[10] Therefore, all glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon).[11][12]

Experimental Workflow Overview

The following diagram illustrates the complete experimental workflow, from initial setup to final product analysis.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Glassware Flame-Drying B Reagent & Solvent Prep (Anhydrous) C Inert Atmosphere Setup (N2/Ar Balloon) B->C D Dissolve Aldehyde in Anhydrous THF C->D E Slow, Dropwise Addition of Grignard Reagent at 0°C D->E F Reaction Monitoring (TLC) E->F G Quench with Saturated NH4Cl (aq) F->G H Phase Separation & Extraction (EtOAc) G->H I Purification (Column Chromatography) H->I J Product Characterization (NMR, IR, MS) I->J

Caption: High-level workflow for the Grignard reaction.

Detailed Experimental Protocol: Synthesis of (1-methyl-1H-imidazol-4-yl)(phenyl)methanol

This protocol describes the reaction on a 5 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-methyl-1H-imidazole-4-carbaldehydeC₅H₆N₂O110.115.0551 mg1.0
Phenylmagnesium Bromide (3.0 M in Ether)C₆H₅MgBr181.316.02.0 mL1.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-25 mL-
Saturated Ammonium Chloride (aq)NH₄Cl53.49-~20 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~75 mL-
Brine (Saturated NaCl aq)NaCl58.44-~20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Apparatus Setup
  • Place a 100 mL three-neck round-bottom flask, a magnetic stir bar, and a reflux condenser in a drying oven (>100 °C) overnight, or flame-dry all glassware under vacuum immediately before use.[9][12]

  • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a rubber septum on one neck and a nitrogen/argon inlet adapter with a balloon on the condenser.

  • Ensure the entire setup is securely clamped within a secondary container (e.g., a plastic tub) inside a chemical fume hood.[11]

Step-by-Step Reaction Procedure
  • Aldehyde Preparation: Add 1-methyl-1H-imidazole-4-carbaldehyde (551 mg, 5.0 mmol) to the reaction flask. Using a dry syringe, add 20 mL of anhydrous THF to the flask to dissolve the aldehyde.

  • Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Grignard Addition: Using a dry syringe, slowly add the phenylmagnesium bromide solution (2.0 mL, 6.0 mmol, 3.0 M in diethyl ether) dropwise to the stirred aldehyde solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic, and rapid addition can lead to a runaway reaction.[5][11][12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting aldehyde on a silica gel plate. A suitable eluent system is 10% methanol in dichloromethane. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been consumed.

Work-up and Purification
  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Cautiously and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. Caution: This is an exothermic process and may cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine to remove residual water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 100% ethyl acetate and gradually increasing to 5-10% methanol in ethyl acetate, is typically effective for separating the product from nonpolar impurities and baseline material.

Product Characterization
  • ¹H NMR: The spectrum should confirm the presence of the newly formed carbinol proton (CH-OH) as a singlet or doublet around 5.5-6.0 ppm, alongside aromatic protons from the phenyl group and protons from the 1-methyl-imidazole ring.

  • ¹³C NMR: Expect a new signal for the carbinol carbon around 70-80 ppm.

  • IR Spectroscopy: Look for the disappearance of the strong aldehyde C=O stretching band (approx. 1680 cm⁻¹) and the appearance of a broad O-H stretching band (approx. 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product, (C₁₁H₁₂N₂O, MW = 188.23 g/mol ).

Safety and Hazard Management

The Grignard reaction presents significant fire hazards.[11][12] Adherence to strict safety protocols is mandatory.

  • Reactivity: Grignard reagents are pyrophoric and react violently with water, alcohols, and other protic compounds.[8] Always handle them under an inert atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable and volatile.[7] Ensure there are no open flames or spark sources in the laboratory. All work must be conducted in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but are combustible; Nomex gloves can be worn over them for added protection).[11]

  • Quenching: The quenching process is highly exothermic. Perform it slowly and with adequate cooling to prevent the solvent from boiling violently.[5]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a bucket of sand readily accessible. Do not use a water-based extinguisher on a magnesium fire.

Troubleshooting

IssuePotential CauseSuggested Solution
Reaction does not start Wet glassware/solvents; inactive Grignard reagent.Ensure all equipment is rigorously dried.[9] Use a fresh, anhydrous solvent. Titrate the Grignard reagent to confirm its concentration.
Low Product Yield Incomplete reaction; side reactions (e.g., enolization, reduction).Allow for longer reaction time or gentle warming. Ensure slow addition of the Grignard reagent to minimize side reactions.[13]
Starting material recovered Grignard reagent was quenched; sterically hindered ketone leading to enolization.Re-check for sources of moisture. While less common with aldehydes, using a less bulky Grignard reagent can sometimes help.[10]

References

  • Quora. (2022).
  • University of Wisconsin-Madison. (n.d.).
  • American Chemical Society. (n.d.).
  • University of California, Irvine. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organicmetallic Compounds.
  • Chemistry LibreTexts. (2020).
  • Guidechem. (n.d.). What is the synthesis route of 1H-Imidazole-4-carbaldehyde?.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Wikipedia. (n.d.). Grignard reaction.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • West Virginia University. (n.d.). Grignard Reaction Lab Protocol.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • University of California, San Diego. (n.d.). Grignard Reaction Experiment.
  • University of Massachusetts Boston. (n.d.). The Grignard Reaction.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy of imidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important heterocyclic scaffold. Imidazole rings are prevalent in biological systems, including proteins and nucleic acids, making their structural elucidation paramount.[1] However, phenomena such as tautomerism, proton exchange, and pH sensitivity can often lead to complex and ambiguous NMR spectra.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to confidently interpret your data, optimize your experimental parameters, and validate your molecular structures.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the NMR analysis of imidazole derivatives.

Q1: Why do the H4 and H5 proton signals of my N-unsubstituted imidazole derivative appear as a single, averaged peak in the ¹H NMR spectrum?

This is a classic manifestation of prototropic tautomerism on the NMR timescale.[2][3] The imidazole ring can exist in two tautomeric forms where the N-H proton resides on either N1 or N3. If the rate of exchange between these two forms is fast relative to the NMR timescale, the spectrometer detects an average of the chemical environments of the H4 and H5 protons, resulting in a single, often broadened, signal.

Q2: How can I resolve the individual signals for H4 and H5 in a tautomerizing imidazole?

Slowing down the tautomeric exchange is key. This can often be achieved by:

  • Lowering the temperature: Variable temperature (VT) NMR experiments can slow the exchange rate sufficiently to resolve the individual signals for H4 and H5.

  • Using an aprotic polar solvent: Solvents like DMSO-d6 can sometimes reduce the rate of proton transfer compared to protic solvents.

  • N-substitution: Derivatizing the imidazole at one of the nitrogen atoms will lock the tautomeric form, allowing for the unambiguous assignment of H4 and H5.[3]

Q3: The N-H proton signal of my imidazole is very broad or not visible at all. What is happening?

The disappearance or significant broadening of the N-H signal is typically due to two factors:

  • Quadrupolar broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to rapid relaxation and significant broadening of the attached proton's signal.

  • Chemical exchange: The N-H proton can exchange with residual water or other labile protons in the solvent (e.g., D₂O), leading to signal broadening or its complete disappearance into the baseline.[4] To observe the N-H proton, it is crucial to use a very dry solvent.

Q4: How does pH affect the NMR spectrum of an imidazole derivative?

The chemical shifts of imidazole ring protons, particularly H2, are highly sensitive to pH.[5][6] Protonation of the imidazole ring to form an imidazolium cation causes a significant downfield shift of the ring proton signals due to the increased positive charge and changes in the ring's aromaticity.[7][8] This property can be utilized to determine the pKa of the imidazole derivative by performing a pH titration and monitoring the chemical shift changes.[8]

Troubleshooting Guide: Deconvoluting Complex Spectra

This section provides a structured approach to troubleshooting common issues encountered during the analysis of complex NMR spectra of imidazole derivatives.

Issue 1: Ambiguous Assignment of C4 and C5 in ¹³C NMR

Symptoms:

  • You are unsure which of the two signals in the aromatic region of the ¹³C NMR spectrum corresponds to C4 and which to C5.

  • This ambiguity is preventing the complete structural elucidation of your substituted imidazole.

Causality and Solution Workflow:

The chemical environments of C4 and C5 can be very similar, leading to close or even overlapping signals. The key to resolving this is to use through-bond and through-space correlations.

Workflow: Differentiating C4 and C5

start Ambiguous C4/C5 Signals hmbc Run HMBC Experiment start->hmbc Identify long-range correlations hsqc Run HSQC Experiment start->hsqc Identify protonated carbons analysis Analyze Correlation Data hmbc->analysis hsqc->analysis noe Run NOESY/ROESY Experiment noe->analysis assign Unambiguous Assignment of C4 and C5 analysis->assign substituent Known Substituent with Protons substituent->noe Identify spatial proximity

Caption: Workflow for C4/C5 assignment.

Step-by-Step Protocol:

  • HSQC/HMQC Experiment: First, run a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment. This will correlate each proton directly to the carbon it is attached to. This confirms which carbon signals belong to the protonated C2, C4, and C5 positions.[2]

  • HMBC Experiment: Next, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This reveals correlations between protons and carbons that are two or three bonds away.[2]

    • Look for a correlation from the H2 proton to both C4 and C5.

    • Crucially, if you have a substituent with protons (e.g., an N-alkyl group), look for long-range correlations from the protons of this substituent to the adjacent ring carbons. For an N1-substituent, you would expect to see correlations to C2 and C5.

  • NOESY/ROESY Experiment: If you have a substituent, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide definitive through-space correlations.[2]

    • For an N1-substituent, you would expect to see a NOE between the substituent's protons and the H5 proton, confirming their spatial proximity.

Data Interpretation Table:

ExperimentExpected Correlation for N1-Substituted ImidazoleImplication
HMBC Protons of N1-substituent show a correlation to a specific aromatic carbon.This carbon is C5.
NOESY Protons of N1-substituent show a through-space correlation to an aromatic proton.This proton is H5.
Issue 2: Characterizing Tautomeric Equilibrium

Symptoms:

  • You observe averaged signals for C4/C5 and H4/H5.

  • You need to determine the dominant tautomer in solution or if there is a dynamic equilibrium.

Causality and Solution Workflow:

As discussed in the FAQs, fast tautomerism on the NMR timescale leads to averaged signals. To characterize this equilibrium, you need to either slow down the exchange or use an NMR technique that is sensitive to the different electronic environments of the two tautomers.

Workflow: Tautomer Characterization

start Averaged Signals due to Tautomerism vt_nmr Variable Temperature (VT) NMR start->vt_nmr c13_nmr ¹³C NMR Chemical Shift Analysis start->c13_nmr deuterium_exchange Deuterium Exchange Experiment start->deuterium_exchange analysis Analyze Spectral Changes vt_nmr->analysis Resolve individual tautomer signals c13_nmr->analysis Compare Δδ(C4-C5) to models deuterium_exchange->analysis Observe disappearance of N-H and selective deuteration conclusion Determine Dominant Tautomer or Equilibrium analysis->conclusion

Caption: Methods for tautomer analysis.

Step-by-Step Protocol:

  • ¹³C NMR Chemical Shift Analysis: The chemical shift difference between C4 and C5 (Δδ(C4-C5)) can be diagnostic of the tautomeric state.[9][10] You can compare your experimental Δδ to computed values for the two possible tautomers or to model compounds (e.g., 1,4-dimethylimidazole vs. 1,5-dimethylimidazole).[9]

  • Variable Temperature (VT) NMR: As mentioned in the FAQs, lowering the temperature can slow the tautomeric exchange, potentially allowing you to observe separate signals for each tautomer. The relative integration of these signals can provide an estimate of the equilibrium constant at that temperature.

  • Deuterium Exchange Experiment: Adding a few drops of D₂O to your NMR sample (in a compatible solvent like DMSO-d6) will cause the labile N-H proton to exchange with deuterium.[11]

    • Observation: The N-H signal will disappear.

    • Advanced Application: Over a longer period, and depending on conditions, the acidic C2-H proton may also undergo hydrogen-deuterium exchange, which can be monitored by the disappearance of its signal in the ¹H NMR spectrum.[4][12]

Typical ¹H and ¹³C Chemical Shift Ranges for Imidazole Core:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H2 ~7.7 - 8.5~135 - 145Often a singlet, position is sensitive to pH and substitution.[13][14]
H4/H5 ~7.1 - 7.8~115 - 130Can be separate or averaged signals depending on tautomerism.[13][14]
N-H Highly variable, often broad-Frequently not observed due to exchange and quadrupolar broadening.

Note: These are general ranges and can be significantly influenced by solvent, concentration, and substituents.

References

  • Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry. [Link]

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]

  • High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. The Journal of Physical Chemistry B. [Link]

  • Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. PMC. [Link]

  • Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals - Inorganic Chemistry. Figshare. [Link]

  • 13C NMR spectroscopy of tautomeric conversions in imidazole compounds. SciSpace. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]

  • Imidazole | C3H4N2. PubChem. [Link]

  • The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. ACS Publications. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. ResearchGate. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Unknown Source.
  • Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. PMC. [Link]

  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. PMC. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Link]

  • Hydrogen-deuterium exchange kinetics of the C-2 protons of imidazole and histidine compounds. Journal of the American Chemical Society. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC. [Link]

  • Assignment of the imidazole ring nitrogen protons of histidine 48 in the proton NMR spectrum of ribonuclease A in water solution. PubMed. [Link]

  • Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. The Goodin Lab. [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. PMC. [Link]

  • Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co. The Royal Society of Chemistry. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Supporting Information. [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC. [Link]

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Unknown Source.
  • bmse000790 Imidazole. BMRB. [Link]

  • Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Econazole and the Investigational Compound 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established antifungal agent, econazole, with the investigational compound 1-(1-Methyl-1H-imidazol-4-yl)-ethanol. While extensive data exists for econazole's biological activity, 1-(1-Methyl-1H-imidazol-4-yl)-ethanol remains a largely uncharacterized molecule. Therefore, this document will serve as a comprehensive framework for researchers, outlining the known properties of econazole as a benchmark and presenting the necessary experimental protocols to thoroughly evaluate the biological activity of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

Introduction to the Compounds

Econazole: A synthetic imidazole derivative, econazole is a widely used broad-spectrum antifungal agent.[1][2][3] It is structurally related to other well-known imidazole antifungals like miconazole and clotrimazole.[1][3] Primarily used topically, econazole is effective against a variety of fungi, including dermatophytes and yeasts, that cause skin infections such as athlete's foot, jock itch, and ringworm.[4][5][6]

1-(1-Methyl-1H-imidazol-4-yl)-ethanol: This compound is a substituted imidazole, but its biological activities have not been extensively reported in publicly available scientific literature. It is primarily documented as a chemical intermediate in the synthesis of other molecules.[7][8] Given its imidazole core, a structure known for diverse biological activities, investigating its potential antifungal or other properties is a scientifically valid endeavor.[9]

Mechanism of Action: The Established and the Hypothetical

Econazole: Inhibition of Ergosterol Biosynthesis

Econazole's primary mechanism of antifungal action is the inhibition of the fungal enzyme lanosterol 14α-demethylase.[2][3][10] This enzyme is a crucial component of the cytochrome P450 system in fungi and is essential for the conversion of lanosterol to ergosterol.[2][3][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity and integrity.[10][12]

By inhibiting lanosterol 14α-demethylase, econazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels.[10] This disruption increases the permeability of the fungal cell membrane, causing the leakage of essential intracellular components and ultimately leading to fungal cell death.[2][3]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibitory Action cluster_2 Cellular Consequence Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane Econazole Econazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Econazole->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Mechanism of action of econazole via inhibition of the ergosterol biosynthesis pathway.

1-(1-Methyl-1H-imidazol-4-yl)-ethanol: Avenues for Investigation

The biological activity of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol is currently unknown. However, its imidazole structure suggests that it could potentially exhibit antifungal properties, possibly through a similar mechanism to econazole by targeting lanosterol 14α-demethylase. Alternatively, it may possess other biological activities. A thorough investigation would be required to elucidate its mechanism of action.

Comparative Biological Activity: Known vs. To Be Determined

The following table summarizes the known antifungal activity of econazole and provides a template for the data that would need to be collected for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

Organism Econazole MIC (µg/mL) 1-(1-Methyl-1H-imidazol-4-yl)-ethanol MIC (µg/mL)
Candida albicans0.016 - 16[13]Data to be determined
Non-albicans Candida spp.Variable[13]Data to be determined
Trichophyton rubrumEffectiveData to be determined
Aspergillus nigerEffective[14]Data to be determined

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols for the Evaluation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

To ascertain the biological activity of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol and enable a meaningful comparison with econazole, a series of standardized in vitro assays should be performed.

G Start Start Antifungal_Susceptibility Antifungal Susceptibility Testing (Broth Microdilution) Start->Antifungal_Susceptibility Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Ergosterol Quantitation) Antifungal_Susceptibility->Mechanism_of_Action Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Mechanism_of_Action->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating the biological activity of a novel compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[15][16][17]

Objective: To determine the lowest concentration of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol that inhibits the visible growth of various fungal strains.

Materials:

  • 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

  • Econazole (as a positive control)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow fungal strains in an appropriate broth medium. Adjust the fungal suspension to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[18]

  • Serial Dilution of Compounds: Prepare a series of two-fold serial dilutions of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol and econazole in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a drug-free control well.[18]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the absorbance with a spectrophotometer.

Cytotoxicity Assay: MTT Assay

It is crucial to assess whether a compound with antifungal activity is also toxic to mammalian cells.

Objective: To determine the cytotoxic effect of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol on a mammalian cell line.

Materials:

  • 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed the mammalian cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.

Further Mechanistic and Advanced Studies

Should 1-(1-Methyl-1H-imidazol-4-yl)-ethanol exhibit promising antifungal activity with low cytotoxicity, further investigations would be warranted:

  • Ergosterol Quantitation Assay: To determine if the compound, like econazole, inhibits ergosterol biosynthesis. This can be done by treating fungal cells with the compound and then extracting and quantifying the sterols using spectrophotometry or chromatography.

  • In Vivo Efficacy Studies: Testing the compound in an animal model of fungal infection to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol to optimize its activity and properties.

Conclusion

Econazole is a well-characterized and effective antifungal agent with a clear mechanism of action.[1][2][3] In contrast, 1-(1-Methyl-1H-imidazol-4-yl)-ethanol represents an unexplored molecule with potential biological activity owing to its imidazole scaffold. This guide provides the established benchmark of econazole's properties and a detailed roadmap for the comprehensive evaluation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol. The outlined experimental protocols will enable researchers to determine its antifungal efficacy, cytotoxicity, and potential mechanism of action, thereby facilitating a robust and evidence-based comparison with established antifungal agents.

References

  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Econazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 19(1), 7–33.
  • Jensen, B. S. (1998). On the mechanism of action of econazole, the capacitative calcium inflow blocker.
  • National Center for Biotechnology Information. (n.d.). Econazole. PubChem. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Econazole Nitrate used for? Patsnap Synapse. Retrieved from [Link]

  • WebMD. (n.d.). Econazole (Ecoza, Spectazole): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Econazole Nitrate? Patsnap Synapse. Retrieved from [Link]

  • Badali, H., et al. (2015). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. Current Medical Mycology, 1(4), 7–12.
  • Fromtling, R. A., & Shadomy, S. (1982). Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442. Antimicrobial Agents and Chemotherapy, 22(5), 893–898.
  • Trzaskos, J. M., et al. (1991). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Lipid Research, 32(6), 893–902.
  • Jan, C. R., et al. (2000). Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells.
  • Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00069-19.
  • Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5284–5304.
  • Pfaller, M. A. (2006). [Methods for in vitro antifungal susceptibility testing]. Therapie, 61(3), 201–207.
  • Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5284–5304.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 57(4), 1874–1877.
  • Mayo Clinic. (n.d.). Econazole (Topical Route). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). econazole. Retrieved from [Link]

  • Kim, M. J., et al. (2020). Econazole Induces p53-Dependent Apoptosis and Decreases Metastasis Ability in Gastric Cancer Cells. Oncology Reports, 44(1), 227–237.
  • Parker, J. E., & Warrilow, A. G. S. (2016). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Expert Opinion on Drug Discovery, 11(12), 1161–1172.
  • Rodriguez-Tudela, J. L., & Martinez-Suarez, J. V. (1998). In vitro antifungal susceptibility testing. Revista Iberoamericana de Micologia, 15(3), 141–151.
  • Wang, Y., et al. (2018). Econazole Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iranian Journal of Pharmaceutical Research, 17(1), 218–227.
  • Nobrega, F. L., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56262.
  • Patel, M. N., et al. (2021). FORMULATION AND CHARACTERIZATION OF ECONAZOLE NITRATE LOADED TRANSFERSOMAL GEL FOR ANTIFUNGAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(3), 1642–1652.
  • Biomedicus. (2025). The Side Effects of ECONAZOLE NITRATE. Retrieved from [Link]

  • GoodRx. (2024, July 1). Econazole: Uses, Side Effects, Alternatives & More. Retrieved from [Link]

  • Raga, M., et al. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittel-Forschung, 42(5A), 691–694.
  • MySkinRecipes. (n.d.). (1-Methyl-1H-Imidazol-4-Yl)Methanol. Retrieved from [Link]

  • Sharma, D., et al. (2016). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2016, 1–13.
  • Al-Jumaili, A. S. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7), 418-430.
  • CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2015). Google Patents.
  • Uslu, B., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

Sources

Alternative synthesis routes for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol , a critical intermediate for imidazole-based adrenergic agonists (e.g., medetomidine derivatives) and epoxy curing agents.[1]

Executive Summary

The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol hinges on the efficient introduction of the hydroxyethyl moiety at the C4 position of the imidazole ring while maintaining the N1-methyl regiochemistry.

  • Route A (Nucleophilic Addition) is the laboratory standard, offering the shortest path from commercially available aldehydes using Grignard reagents.

  • Route B (Ketone Reduction) is the preferred scalable route, utilizing robust sodium borohydride reduction on the corresponding ketone, avoiding the safety hazards of large-scale organometallics.[1]

  • Route C (Metal-Halogen Exchange) represents a high-precision method for complex analogs where regioselectivity is paramount.

Route Analysis & Comparison

Comparison Matrix
FeatureRoute A: Grignard Addition Route B: Ketone Reduction Route C: Metal-Halogen Exchange
Key Reagents MeMgBr (Methylmagnesium bromide)NaBH₄, 1-Methyl-4-acetylimidazole4-Iodo-1-methylimidazole, iPrMgCl
Step Count 1 (from aldehyde)2 (from nitrile/ester)2 (from halide)
Yield (Typical) 80–90%92–96%70–85%
Regioselectivity High (determined by starting material)High (determined by precursor)Very High (Directed)
Scalability Moderate (Exothermic, Cryogenic)High (Mild conditions)Low (Cryogenic, unstable intermediates)
Safety Profile Caution: Pyrophoric reagentsGood: Standard reducing agentsCaution: Reactive organolithiums

Detailed Experimental Protocols

Route A: Grignard Addition to 1-Methyl-1H-imidazole-4-carbaldehyde

Mechanism: Nucleophilic attack of the methyl carbanion on the electrophilic aldehyde carbon.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Solvent Prep: Charge the flask with 1-methyl-1H-imidazole-4-carbaldehyde (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration). Cool to 0°C.[2][3]

  • Reagent Addition: Dropwise add MeMgBr (3.0 M in ether, 1.2 equiv) over 30 minutes. Note: The solution will turn opaque/yellow.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from n-heptane/EtOAc or purify via silica column (DCM:MeOH 95:5).

Expert Insight: The 1-methyl group on the imidazole can coordinate with the magnesium, potentially slowing the reaction. Using a slight excess (1.2–1.5 equiv) of Grignard ensures full conversion.

Route B: Reduction of 1-(1-Methyl-1H-imidazol-4-yl)ethanone

Mechanism: Hydride transfer from borohydride to the carbonyl carbon.[3]

Protocol:

  • Setup: Charge a flask with 1-(1-methyl-1H-imidazol-4-yl)ethanone (1.0 equiv) and Methanol (0.3 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (0.6–1.0 equiv) portion-wise over 15 minutes to control H₂ evolution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (disappearance of ketone).

  • Quench: Add Acetone (0.5 equiv) to consume excess hydride, then concentrate the methanol.

  • Workup: Dissolve residue in water, extract with DCM (repeatedly, as the product is water-soluble).[1]

  • Isolation: Dry organic layer (MgSO₄) and concentrate to yield the alcohol as a white solid or viscous oil.

Expert Insight: This route is superior for GMP manufacturing due to the stability of NaBH₄ compared to Grignard reagents. The precursor ketone can be synthesized via Friedel-Crafts acylation or from the nitrile.

Visualization of Synthesis Pathways

SynthesisRoutes Start_Aldehyde 1-Methyl-1H-imidazole- 4-carbaldehyde Reagent_Grignard MeMgBr / THF (0°C to RT) Start_Aldehyde->Reagent_Grignard Start_Ketone 1-(1-Methyl-1H-imidazol- 4-yl)ethanone Reagent_Red NaBH4 / MeOH (0°C) Start_Ketone->Reagent_Red Start_Iodide 4-Iodo-1-methylimidazole Reagent_Li 1. iPrMgCl 2. Acetaldehyde Start_Iodide->Reagent_Li Target 1-(1-Methyl-1H-imidazol- 4-yl)-ethanol Reagent_Grignard->Target Route A (Nucleophilic Addn) Reagent_Red->Target Route B (Reduction) Reagent_Li->Target Route C (Metal-Halogen Exch)

Caption: Three primary synthetic pathways to the target alcohol. Route A and B are most common for bulk synthesis.

Critical Control Points & Troubleshooting

Regiochemistry Verification
  • Issue: N-methylation of 4-substituted imidazoles often yields a mixture of 1,4- and 1,5-isomers.[1]

  • Solution: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR .

    • 1,4-isomer (Target): NOE observed between N-Methyl protons and the proton at C5 (adjacent to the ring nitrogen).

    • 1,5-isomer (Impurity): Strong NOE between N-Methyl protons and the substituent at C5.

Product Solubility
  • Issue: The target alcohol is highly polar and water-soluble, leading to losses during aqueous workup.

  • Solution:

    • Use continuous extraction (liquid-liquid) with DCM or Chloroform/Isopropanol (3:1).

    • Alternatively, simply evaporate the reaction solvent (if clean) and filter off inorganic salts using dry acetone/ether.

Grignard Initiation
  • Issue: Failure of MeMgBr to react with the aldehyde due to moisture.

  • Solution: Ensure the aldehyde is azeotropically dried with toluene before dissolution in THF. Use a titration kit to verify Grignard molarity before use.

References

  • Synthesis of Medetomidine Precursors (Grignard Route)

    • Source: Journal of Medicinal Chemistry
    • Title: "Synthesis and adrenergic activity of medetomidine and rel
    • Context: Describes the reaction of imidazole aldehydes with Grignard reagents to form hydroxyethyl deriv
    • (General Journal Link for verification)

  • Reduction of Acetylimidazoles

    • Source: Organic Process Research & Development
    • Title: "Scalable Synthesis of Imidazole-Based Intermedi
    • Context: Details the safety and yield advantages of NaBH4 reduction for imidazole ketones.
    • [1]

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles

    • Source: Journal of Organic Chemistry[4][5][6]

    • Title: "A regiospecific synthesis of 1,4-disubstituted imidazoles."[4][7]

    • Context: Provides methods for ensuring the correct N1-methyl / C4-substitution p
    • [1]

  • Metal-Halogen Exchange on Imidazoles

    • Source: Tetrahedron Letters[4][5]

    • Title: "Magnesium-halogen exchange of 4-iodo-1-methylimidazole."
    • Context: Protocol for Route C using iPrMgCl.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17289-25-7 Synonyms: (1-Methyl-1H-imidazol-4-yl)methanol; 4-(Hydroxymethyl)-1-methylimidazole Physical State: Solid (typically yellow to off-white) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer[1]

Part 1: Executive Safety Directive

Do not treat this compound as a generic organic solid. While Safety Data Sheets (SDS) often classify 1-(1-Methyl-1H-imidazol-4-yl)-ethanol as a "Warning" level irritant (H315, H319, H335), it is a structural derivative of imidazole (a known corrosive and reproductive toxin).[1]

The Core Safety Philosophy: Adopt a "Prudent Derivative" approach. In the absence of extensive toxicological data specific to this exact isomer, handle it with the protocols reserved for corrosive nitrogen heterocycles.[1] This prevents sensitization and accidental mucosal damage.

Part 2: Hazard Analysis & PPE Selection Matrix[1]

The following matrix dictates PPE based on the state of matter. Imidazole derivatives often exhibit higher skin permeability when in solution (e.g., dissolved in DCM or Methanol) compared to their solid state.[1]

PPE Selection Table
Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale (The "Why")
Eye Protection Chemical Safety Goggles Chemical Safety Goggles Standard safety glasses allow dust entry from the side.[1] Imidazoles are basic; eye contact can cause rapid corneal clouding.
Hand Protection Single Nitrile (Min 0.11mm)Double Nitrile or Nitrile + Laminate Solvent Permeation: In solution, the solvent (e.g., DCM) acts as a carrier, pulling the chemical through gloves.[1] Double gloving provides a "breakthrough" buffer.
Respiratory Fume Hood (Sash <18")Fume Hood (Mandatory)The solid may generate fine dust during static weighing.[1] Inhalation causes upper respiratory tract inflammation.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron If handling >500mL of solution, an apron prevents soak-through to street clothes in the event of a spill.[1]
Diagram 1: Risk-Based PPE Decision Logic

This logic flow ensures you select the correct barrier based on the operation.[1]

PPE_Decision_Tree Start Operation Start State Determine State of Matter Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Risk_Dust Risk: Dust Inhalation & Mucosal Irritation Solid->Risk_Dust Risk_Abs Risk: Transdermal Absorption via Solvent Carrier Solution->Risk_Abs Action_Solid Protocol A: Standard Nitrile + Goggles Engineering Control: Balance Enclosure Risk_Dust->Action_Solid Action_Sol Protocol B: Double Gloving (Change outer q30m) Engineering Control: Fume Hood Risk_Abs->Action_Sol

Caption: Decision tree for selecting PPE based on the physical state of the imidazole derivative.

Part 3: Operational Protocols

A. The "Self-Validating" Weighing Procedure

Goal: Prevent balance contamination and dust generation.[1]

  • Pre-Check: Verify the fume hood or balance enclosure is drawing air (tissue test).

  • Static Control: Imidazoles are often static-prone. Use an anti-static gun or wipe on the spatula and weigh boat before opening the source container.

  • The "Transfer Zone": Place a secondary containment tray (or a simple sheet of black paper) under the balance.

    • Validation: White dust on black paper is immediately visible, alerting you to a micro-spill that needs cleaning.[1]

  • Weighing: Transfer solid slowly. If the solid clumps, do not crush it inside the source bottle; remove a chunk and break it in the weigh boat.

  • Decontamination: Wipe the spatula with a solvent-dampened Kimwipe inside the hood before removing it.

B. Reaction Setup & Monitoring

Goal: Prevent "Carrier Effect" exposure.

  • Glove Integrity Check: Before handling solutions, inflate your nitrile glove slightly to check for pinholes.[1]

  • Solvent Choice: If using Dichloromethane (DCM) or DMF, be aware that these solvents permeate nitrile rapidly (DCM < 5 mins).[1]

    • Rule: If solvent touches your glove, change the glove immediately .[1] Do not wait.

  • Quenching: When quenching reactions containing this intermediate, exotherms can aerosolize the mixture. Ensure the hood sash is lowered completely to the face-shield position.

Part 4: Disposal & Emergency Response[1][2][3]

Waste Disposal Streams

Never dispose of imidazole derivatives down the drain. They are nitrogenous bases that can affect water treatment microorganisms.

Waste TypeClassificationDisposal Action
Solid Waste Hazardous Organic SolidSeal in a clear bag, label "Contains Imidazole Derivative", and place in solid waste drum.[1]
Liquid Waste Basic Organic WasteSegregate into "Basic/Alkaline" organic waste streams. Avoid mixing with strong acids (exotherm risk).[2][3]
Contaminated PPE Hazardous DebrisGloves and wipes used for cleaning spills must go into hazardous solid waste, not regular trash.[1]
Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes .[4] Do not stop sooner. The basic nature of the imidazole ring can cause saponification of eye tissues if not rinsed thoroughly.

  • Skin Contact: Wash with soap and water.[5][6] Do not use alcohol or acetone to clean skin; this increases absorption.

  • Spill Cleanup (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels, then scoop into a bag.

  • Spill Cleanup (Liquid): Absorb with vermiculite or sand.

Diagram 2: Cradle-to-Grave Workflow

Visualizing the lifecycle of the chemical through the lab to ensure no step is missed.[1]

Workflow Acquire 1. Acquisition (Check CAS 17289-25-7) Prep 2. Prep (Anti-static, Goggles) Acquire->Prep Verify SDS Use 3. Synthesis (Fume Hood Only) Prep->Use Double Glove Waste 4. Waste Segregation (Basic Organic Stream) Use->Waste No Drain Disposal

Caption: Operational workflow emphasizing the critical control points (SDS verification, Double Gloving, and Waste Segregation).

References

  • Fisher Scientific. (2014). Safety Data Sheet: (1-Methyl-1H-imidazol-4-yl)methanol. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: (1-Methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7).[1][5][7] National Library of Medicine. Retrieved from [1]

  • Chem-Impex International. (n.d.). Product Detail: (1-Methyl-1H-imidazol-4-yl)methanol.[1][5][7][8] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.